N-[4-(piperidin-1-ylcarbonyl)phenyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(piperidine-1-carbonyl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidine-1-carbonyl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is first functionalized with a carbonyl group, often through acylation reactions.
Coupling with Phenyl Group: The functionalized piperidine is then coupled with a phenyl group, usually through a nucleophilic substitution reaction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperidine-1-carbonyl)phenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[4-(piperidine-1-carbonyl)phenyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(piperidine-1-carbonyl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the trifluoromethyl group.
N-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a similar benzamide structure but with different substituents.
Uniqueness
The presence of the trifluoromethyl group in N-[4-(piperidine-1-carbonyl)phenyl]-3-(trifluoromethyl)benzamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacological profile compared to similar compounds .
Properties
Molecular Formula |
C20H19F3N2O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H19F3N2O2/c21-20(22,23)16-6-4-5-15(13-16)18(26)24-17-9-7-14(8-10-17)19(27)25-11-2-1-3-12-25/h4-10,13H,1-3,11-12H2,(H,24,26) |
InChI Key |
WKMWBZKTDDZZLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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